Ferric Pyrophosphate

Description

Properties

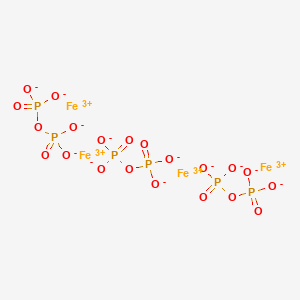

IUPAC Name |

iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNYOZXMIKYPR-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4(P2O7)3, Fe4O21P6 | |

| Record name | iron(III) pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047600 | |

| Record name | Iron(III) pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline] | |

| Record name | Ferric pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble after treatment with citric acid and sodium hydroxyde | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10058-44-3, 10402-25-2 | |

| Record name | Ferric pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphosphoric acid, iron(3+) salt (3:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(III) pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrairon tris(pyrophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ferric Pyrophosphate for Pharmaceutical Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ferric pyrophosphate, a key iron supplement in pharmaceutical applications. This document details its solubility, stability, particle size, and bioavailability, supported by experimental protocols and visual representations of its mechanism of action.

Physicochemical Properties

This compound's utility in pharmaceuticals is largely dictated by its chemical and physical characteristics. A summary of these properties is presented below.

Table 1: General Physicochemical Properties of this compound

| Property | Description | Source |

| Chemical Formula | Fe₄(P₂O₇)₃ | [1] |

| Appearance | Tan or yellowish-white odorless powder.[2] | [2][3] |

| Molar Mass | Approximately 745.36 g/mol .[3] | |

| Iron Content | Approximately 12% elemental iron by weight in the ferric (Fe³⁺) form. | |

| Stability | Stable under normal storage and processing conditions; not easily degraded by heat, light, or pH changes. However, prolonged exposure to strong light may trigger photochemical reactions. |

A notable advancement in this compound formulation is the development of this compound Citrate (FPC), a noncolloidal, highly water-soluble, complex iron salt that does not contain a carbohydrate moiety. This form consists of iron (III) complexed with one pyrophosphate and two citrate molecules in the solid state, a structure that is preserved in solution and remains stable for several months. FPC has improved solubility (> 1000 mg/mL) and stability compared to other soluble this compound complexes.

Table 2: Solubility Profile of this compound

| Condition | Solubility | Source |

| Water | Insoluble. Low solubility in water, classified as a sparingly soluble salt. | |

| Organic Solvents | Insoluble. | |

| Acidic Solutions | Solubility increases in strongly acidic solutions. Sparingly soluble at pH 1-2 (10-33 mg/L) and practically insoluble (<0.1 mg/L) at pH 3-5. | |

| Alkaline Solutions | Solubility increases in strongly alkaline solutions. Slightly soluble at pH > 8. | |

| In the presence of pyrophosphate ions | Solubility strongly increases at pH 5–8.5 due to the formation of a soluble complex. |

Table 3: Bioavailability of Different Forms of this compound

| Formulation | Mean Particle Size (MPS) | Relative Bioavailability (RBV) vs. Ferrous Sulfate | Source |

| Regular this compound | ~21 µm | 59% | |

| Micronized this compound | ~2.5 µm | 69% | |

| Encapsulated Micronized this compound | ~2.5 µm | 43% | |

| Emulsified Micronized this compound | ~0.5 µm | 95% | |

| Micronized Dispersible this compound (MDFP) | Nanometer level | High, comparable to ferrous sulfate |

Experimental Protocols

Detailed methodologies are crucial for the consistent and accurate characterization of this compound.

2.1. Synthesis of this compound

Anhydrous iron(III) pyrophosphate can be prepared by heating a mixture of iron(III) metaphosphate and iron(III) phosphate under oxygen with a stoichiometric ratio of 1:3. The reactants can be prepared by reacting iron(III) nitrate nonahydrate with phosphoric acid.

A common industrial method is the liquid phase precipitation method. This involves the controlled reaction between a soluble iron salt (like ferric sulfate or ferric chloride) and a pyrophosphate (like sodium pyrophosphate) in an aqueous solution. Key parameters to control include the molar ratio of reactants, pH (optimally 2.0-3.5), reaction temperature, and mixing method to ensure desired particle size and purity.

2.2. Characterization by X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Fine Structure (XAFS) measurements at the iron K edge (7112 eV) are used to determine the coordination chemistry of iron in this compound complexes.

-

Sample Preparation: Solid samples are measured as crystalline powders. Solution-phase standards are prepared by dissolving the salts in deionized water to a concentration of 10 mM.

-

Data Acquisition: Both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) data are collected.

-

Data Analysis: Quantitative EXAFS modeling is performed to determine the number and type of atoms coordinated to the iron center and their respective distances. For instance, in this compound Citrate (FPC), EXAFS data shows the iron center is bound to approximately 2.5 phosphorus atoms and 3.6 carbon atoms, indicating a complex with one pyrophosphate and two citrate ligands.

2.3. Dissolution Testing

The dissolution behavior is a critical determinant of bioavailability.

-

Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2, paddle) is used.

-

Media: Dissolution is tested in various pH environments to simulate the gastrointestinal tract, such as simulated gastric fluid (e.g., pH 1.2) and simulated intestinal fluid (e.g., pH 6.8).

-

Procedure: A known amount of this compound is added to the dissolution medium. Samples are withdrawn at specific time intervals, filtered, and the amount of dissolved iron is quantified using a suitable analytical method like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).

2.4. Particle Size Analysis

Particle size significantly influences the bioavailability of poorly soluble iron compounds.

-

Method: Laser diffraction is a common method for determining particle size distribution.

-

Procedure: The this compound powder is dispersed in a suitable liquid medium and circulated through the laser beam of the particle size analyzer. The instrument measures the angular distribution of the scattered light, which is then used to calculate the particle size distribution.

2.5. In Vitro Bioavailability Assessment (Caco-2 Cell Model)

The Caco-2 cell model is widely used to predict the intestinal absorption of nutrients.

-

Cell Culture: Caco-2 cells are cultured on permeable supports to form a monolayer that mimics the intestinal epithelium.

-

Simulated Digestion: this compound is subjected to a simulated gastrointestinal digestion process to mimic the conditions in the stomach and small intestine.

-

Cellular Uptake: The digested sample is then applied to the apical side of the Caco-2 cell monolayer. After a defined incubation period, the cells are harvested, and the intracellular iron content is measured to determine uptake. Ferritin formation in the cells can also be quantified as a marker of iron absorption.

Mechanism of Action and Bioavailability

The bioavailability of this compound is highly dependent on its formulation. While traditional this compound has low water solubility and consequently low bioavailability, newer formulations have significantly improved absorption.

Micronization, or reducing the particle size to the nanometer level, has been shown to dramatically increase the relative bioavailability of this compound, making it comparable to that of ferrous sulfate. Emulsifiers are often added to these micronized forms to prevent aggregation and maintain dispersibility in liquid formulations.

The proposed mechanism for improved absorption of micronized this compound involves both paracellular and transcellular pathways. The small particle size allows for some direct uptake through M cells in the Peyer's patches of the intestine. However, the primary route is believed to be the dissolution of this compound in the acidic environment of the stomach, followed by absorption of the solubilized iron in the duodenum, primarily via the Divalent Metal Transporter 1 (DMT1).

Below is a diagram illustrating the proposed absorption pathway.

Caption: Proposed intestinal absorption pathway of iron from this compound.

Drug Interactions and Regulatory Standing

This compound can interact with various drugs, potentially reducing their absorption or its own. Known interactions include decreased absorption of tetracyclines, quinolones, and eltrombopag. Conversely, substances like sodium bicarbonate can decrease the absorption of this compound.

This compound is generally recognized as safe (GRAS) for use as a food additive. A specific formulation, this compound Citrate (FPC), is approved by the U.S. Food and Drug Administration (FDA) for parenteral administration to maintain iron levels in hemodialysis patients. The FDA has also provided draft guidance for generic this compound citrate intravenous solutions, outlining the requirements for demonstrating active pharmaceutical ingredient (API) sameness through comparative physicochemical characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound for pharmaceutical use. Further research into specific formulations and their interactions within complex drug delivery systems is recommended for advanced applications.

References

The Intricate Dance of Iron: A Technical Guide to the Cellular Uptake of Ferric Pyrophosphate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferric pyrophosphate in its nanoparticle formulation has emerged as a promising strategy to combat iron deficiency, offering enhanced bioavailability compared to its bulk counterpart. This technical guide delves into the core mechanisms governing the cellular uptake of these nanoparticles, providing a comprehensive overview for researchers, scientists, and professionals in drug development. Through a synthesis of current experimental evidence, this document outlines the primary pathways of iron absorption, details the experimental protocols used to elucidate these mechanisms, and presents key quantitative data in a clear, comparative format. Visualizations of the intricate signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

Iron deficiency remains a global health challenge, necessitating the development of effective iron supplementation strategies. While soluble ferrous salts are readily absorbed, they often cause undesirable organoleptic changes and gastrointestinal side effects. Insoluble ferric compounds like this compound are more palatable but suffer from low bioavailability. Nanosizing this compound has been shown to significantly improve its absorption, making it a viable and effective alternative for food fortification and supplementation.[1][2] Understanding the cellular and molecular mechanisms of iron uptake from these nanoparticles is paramount for optimizing their design and application.

The Dual Pathways of Iron Uptake

The absorption of iron from this compound nanoparticles is a multifaceted process involving two primary pathways: direct uptake of ionic iron via membrane transporters and the endocytosis of the nanoparticles themselves.

The Dominant Role of Divalent Metal Transporter-1 (DMT1)

Experimental evidence strongly suggests that the principal mechanism for iron acquisition from this compound nanoparticles involves their dissolution in the gastrointestinal tract, followed by the uptake of the released iron in its ferrous form (Fe²⁺) by Divalent Metal Transporter-1 (DMT1) , a key iron transporter in the apical membrane of enterocytes.[3][4][5] The acidic environment of the stomach facilitates the dissolution of the nanoparticles, increasing the concentration of soluble iron available for absorption in the duodenum. Studies using the human intestinal Caco-2 cell line have demonstrated that inhibitors of DMT1 significantly reduce iron uptake from digested this compound nanoparticles.

Endocytosis: A Secondary but Significant Pathway

In addition to the DMT1-mediated pathway, evidence points to the direct cellular uptake of intact this compound nanoparticles through endocytosis . This mechanism is particularly relevant for smaller nanoparticles. The two main endocytic pathways implicated are:

-

Clathrin-Mediated Endocytosis: This process involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles containing the nanoparticles.

-

Macropinocytosis: This is a non-specific process where the cell membrane engulfs larger volumes of extracellular fluid, including suspended nanoparticles.

Inhibition of these endocytic pathways in Caco-2 cell models has been shown to decrease iron uptake from this compound nanoparticle formulations, confirming their contribution to the overall absorption process.

Visualizing the Mechanisms

To illustrate the complex interplay of these pathways, the following diagrams have been generated using the DOT language.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a comparative overview of the bioavailability and physicochemical properties of this compound nanoparticles.

| Nanoparticle Formulation | Mean Particle Size (nm) | Specific Surface Area (m²/g) | In Vitro Solubility (% of FeSO₄ at pH 1) | Relative Bioavailability (RBV) (%) | Reference |

| Commercial FePO₄ | - | 32.6 | 73 | 61 | |

| FePO₄ Nanoparticles | 30.5 | 68.6 | 79 | 70 | |

| FePO₄ Nanoparticles | 10.7 | 194.7 | 85 | 96 | |

| This compound Nanoparticles | 10-30 | - | - | 103.02 |

| Experimental Condition (Caco-2 cells) | Iron Uptake (Relative to Control) | Reference |

| NP-FePO₄ (pH 1 digestion) | ~2-3 fold higher than pH 2 | |

| NP-FePO₄ + Ascorbic Acid | 3-4 fold increase | |

| NP-FePO₄ + Chlorpromazine (Clathrin inhibitor) | Significantly reduced | |

| NP-FePO₄ + Sucrose (Clathrin inhibitor) | Significantly reduced | |

| NP-FePO₄ + DMA (Macropinocytosis inhibitor) | Significantly reduced |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in studying the uptake of this compound nanoparticles.

Nanoparticle Synthesis and Characterization

A common method for synthesizing this compound nanoparticles is through a controlled precipitation reaction.

Characterization Techniques:

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution in solution.

-

X-ray Diffraction (XRD): To analyze the crystalline structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the nanoparticle surface.

In Vitro Digestion Model

A simulated gastrointestinal digestion model is crucial to mimic the physiological conditions the nanoparticles encounter before absorption.

References

- 1. mdpi.com [mdpi.com]

- 2. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ferric Pyrophosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of ferric pyrophosphate [Fe₄(P₂O₇)₃] in aqueous solutions. This compound is a widely utilized iron source in food fortification and pharmaceutical applications due to its sensory profile and relative stability.[1][2] However, its low solubility in water presents challenges for formulation and bioavailability.[1][2] This document consolidates available data on the physicochemical properties of this compound, offering a detailed examination of the factors influencing its dissolution and degradation. Experimental protocols for assessing these characteristics are detailed, and key cellular pathways involved in its absorption are visualized. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this important iron compound.

Introduction

This compound is an inorganic compound composed of ferric iron (Fe³⁺) and pyrophosphate (P₂O₇⁴⁻) ions.[3] It is recognized for its use as an iron fortificant in various food products and as an active pharmaceutical ingredient in iron deficiency therapies. A key advantage of this compound is its non-metallic taste and reduced propensity to cause organoleptic changes in food matrices compared to more soluble iron salts like ferrous sulfate. However, its inherent low solubility in aqueous systems at neutral pH poses significant challenges for achieving optimal iron absorption and bioavailability. Understanding the solubility and stability of this compound under various conditions is therefore paramount for the effective design of food fortification programs and pharmaceutical formulations.

Solubility of this compound

The solubility of this compound is a critical determinant of its bioavailability. The dissolution of iron is a prerequisite for its absorption in the gastrointestinal tract. This compound is classified as sparingly soluble in water. Its solubility is highly dependent on the pH of the aqueous medium.

Effect of pH

The solubility of this compound exhibits a strong dependence on pH. It is sparingly soluble in the pH range of 3 to 6 but shows slightly increased solubility at pH < 2 and pH > 8.

-

Acidic Conditions (pH < 3): In highly acidic environments, such as the stomach, the pyrophosphate ion is protonated, which shifts the dissolution equilibrium towards the release of ferric ions. This increased solubility in acidic media is crucial for the initial dissolution of this compound supplements upon ingestion.

-

Neutral to Mildly Acidic Conditions (pH 3-6): In this range, which is relevant for many food products and the upper small intestine, this compound is practically insoluble, with reported solubility values as low as <0.1 mg/L.

-

Alkaline Conditions (pH > 8): In alkaline solutions, ferric ions can react with hydroxide ions to form ferric hydroxide, which can influence the overall dissolution equilibrium. The presence of excess pyrophosphate ions at pH 5-8.5 can significantly increase the solubility of this compound due to the formation of soluble iron-pyrophosphate complexes.

| pH Range | Solubility Description | Reported Solubility Values | Reference |

| < 2 | Slightly Soluble | 10-33 mg/L | |

| 2.0 - 4.5 | Sparingly Soluble | Fe³⁺ dissolution of 15% of initial content in 24h at pH 3.0 (in orange juice) | |

| 3 - 6 | Sparingly Soluble / Practically Insoluble | <0.1 mg/L (in aqueous solution at pH 3-5) | |

| 4.0 | Sparingly Soluble | Fe³⁺ dissolution of 5% of initial content in 24h at pH 4.0 (in orange juice) | |

| 5 - 8.5 | Increased solubility in the presence of excess pyrophosphate | 8-10 fold increase in total ionic iron concentration | |

| 6.5 - 7.5 | Sparingly Soluble | 0.1–0.5 mg/L | |

| > 8 | Slightly Soluble | - |

Effect of Temperature

Generally, an increase in temperature tends to enhance the solubility of solid compounds like this compound. However, high temperatures can also lead to degradation, which can affect its solubility characteristics. For instance, drying at temperatures above 100°C may cause crystal dehydration, leading to a denser lattice structure and decreased water solubility. Conversely, precipitates formed at medium temperatures (50–60°C) may exhibit better solubility after drying compared to those formed at lower temperatures.

| Temperature Range (°C) | Effect on Solubility | Reference |

| 20-40 (during precipitation) | Fine particles, may require longer aging, potentially affecting final solubility | |

| 50-60 (during precipitation) | Conducive to forming crystals with uniform particle size and better solubility after drying | |

| 60-80 (drying) | Can reduce the loss of crystal water, maintaining a stable structure conducive to solubility | |

| >100 (drying) | May cause crystal dehydration, leading to a denser lattice and decreased water solubility |

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of other chemical species.

Thermal Stability

In its dry, crystalline form, this compound is relatively stable at room temperature. However, it is sensitive to high temperatures.

-

Above 70°C: Crystal water begins to desorb, leading to slight lattice distortion.

-

Above 120°C: The pyrophosphate ion can start to decompose into orthophosphate, forming a mixed phase of ferric phosphate and ferric oxide. This decomposition can reduce the bioavailability of the iron.

-

High-Temperature Processing: During food processing methods like baking (e.g., 180°C for 30 minutes), the crystal water can be completely removed, and the pyrophosphate decomposition rate can reach up to 10%.

| Temperature (°C) | Observation | Reference |

| Room Temperature (dry state) | Stable | |

| > 70 | Onset of crystal water desorption | |

| > 120 | Gradual decomposition of pyrophosphate to orthophosphate | |

| 180 (for 30 min) | Pyrophosphate decomposition rate of up to 10% |

pH Stability

The stability of this compound in aqueous solutions is closely linked to its solubility and is therefore highly pH-dependent.

-

Acidic pH (2.0-4.5): In acidic foods and beverages, protonation of the pyrophosphate ligand can weaken its chelation of the ferric ion, leading to accelerated dissolution and potential interactions with other components.

-

Neutral/Alkaline pH (6.0-8.5): In dairy products and baked goods, there is a tendency for the formation of an amorphous ferric hydroxide layer on the crystal surface, which can lead to changes in particle size and color. Generally, this compound is considered more stable within a pH range of 4–6.

Stability in the Presence of Other Compounds

-

Chelating Agents: Strong chelating agents like EDTA can form more stable complexes with ferric ions, promoting the dissolution of this compound. Citric acid can also enhance its dissolution.

-

Reducing Agents: In the presence of reducing agents such as ascorbic acid (Vitamin C), the ferric iron (Fe³⁺) in this compound can be reduced to ferrous iron (Fe²⁺), leading to the disintegration of the crystal structure.

-

Divalent Metal Ions: Divalent cations like Ca²⁺ and Mg²⁺, commonly found in dairy products, can compete with ferric ions for binding to pyrophosphate, potentially reducing the stability of the this compound complex.

Experimental Protocols

In Vitro Digestion and Bioavailability Assessment (Caco-2 Cell Model)

This method simulates the physiological conditions of the human gastrointestinal tract to assess the bioaccessibility and potential bioavailability of iron from this compound.

Objective: To determine the amount of soluble iron released from this compound during simulated digestion and its subsequent uptake by intestinal cells.

Methodology:

-

Simulated Gastric Digestion:

-

A sample of this compound is incubated in a simulated gastric fluid containing pepsin at pH 2.0 and 37°C for a specified period (e.g., 1-2 hours).

-

-

Simulated Intestinal Digestion:

-

The pH of the gastric digest is raised to 7.0.

-

A mixture of pancreatin and bile salts is added.

-

The mixture is incubated at 37°C for a further period (e.g., 2 hours) to simulate intestinal conditions.

-

-

Separation of Soluble and Insoluble Fractions:

-

The digest is centrifuged to separate the soluble (bioaccessible) iron fraction from the insoluble residue.

-

-

Caco-2 Cell Culture:

-

Human intestinal Caco-2 cells are cultured on permeable supports until they differentiate into a monolayer of enterocyte-like cells.

-

-

Iron Uptake Assay:

-

The soluble fraction from the in vitro digestion is applied to the apical side of the Caco-2 cell monolayer.

-

After an incubation period, the cells are harvested.

-

-

Quantification of Iron Uptake:

-

Cellular iron uptake is typically quantified by measuring the intracellular ferritin concentration, which is an iron storage protein. Ferritin levels are proportional to the amount of iron taken up by the cells and can be measured using an ELISA.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC can be used to quantify the amount of pyrophosphate or to determine the iron content after chelation. A stability-indicating HPLC method can separate the intact drug from its degradation products.

Objective: To quantify this compound or its related species in a sample.

General Protocol (Example for Iron Determination via Chelation):

-

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a suitable solvent. For biological matrices, a protein precipitation step may be necessary.

-

-

Chelation:

-

Add a chelating agent, such as desferrioxamine (DFO), to the sample solution to form a stable, colored iron complex (ferrioxamine).

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., Tris-HCl) and an organic solvent (e.g., acetonitrile) is often employed.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV-Vis detection at a wavelength appropriate for the iron chelate (e.g., 430 nm for ferrioxamine).

-

-

Quantification:

-

A calibration curve is generated using standards of known iron concentration that have undergone the same chelation procedure.

-

The concentration of iron in the sample is determined by comparing its peak area to the calibration curve.

-

X-ray Absorption Spectroscopy (XAS) for Structural Characterization

XAS is a powerful technique for probing the local atomic and electronic structure of iron in this compound, providing information on its oxidation state and coordination environment.

Objective: To characterize the coordination chemistry of the iron center in this compound.

Methodology:

-

Sample Preparation:

-

Solid samples can be ground into a fine powder and pressed into a pellet.

-

Aqueous solutions are typically held in a suitable sample cell with X-ray transparent windows.

-

-

Data Acquisition:

-

The sample is irradiated with a tunable beam of X-rays, typically from a synchrotron source.

-

The X-ray absorption is measured as a function of the incident X-ray energy around the iron K-edge (the binding energy of the iron 1s electrons).

-

-

Data Analysis:

-

X-ray Absorption Near Edge Structure (XANES): The features in the immediate vicinity of the absorption edge provide information about the oxidation state and coordination geometry of the iron atom.

-

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations at energies above the absorption edge can be analyzed to determine the types of neighboring atoms, their distances from the iron atom, and their coordination numbers.

-

Cellular Uptake and Signaling

The absorption of iron from this compound in the intestine is a complex process. While its low solubility is a limiting factor, the iron that does become soluble can be taken up by intestinal enterocytes. In vitro studies using Caco-2 cells suggest that the uptake of iron from iron phosphates involves the Divalent Metal Transporter 1 (DMT1). There is also evidence for the involvement of endocytic pathways.

Conclusion

The solubility and stability of this compound in aqueous solutions are complex phenomena governed by a multitude of factors, most notably pH and temperature. While its low solubility at neutral pH presents challenges for formulation and bioavailability, its increased solubility in acidic conditions is a key aspect of its function as an oral iron supplement. The stability of this compound is also a critical consideration, particularly in the context of food processing and storage, where high temperatures and interactions with other ingredients can lead to degradation. A thorough understanding of these properties, aided by the experimental protocols outlined in this guide, is essential for the successful application of this compound in both the pharmaceutical and food industries. Further research to generate more comprehensive quantitative data on solubility and degradation kinetics across a wider range of conditions will be invaluable for optimizing the use of this important iron compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactions of Ferric Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric pyrophosphate (Fe₄(P₂O₇)₃) is an inorganic compound of significant interest in the pharmaceutical and food industries as a source of iron for supplementation and fortification.[1] Its unique chemical properties, including its insolubility in water and stability, make it an attractive alternative to more soluble iron salts, which can cause adverse organoleptic changes and gastrointestinal side effects.[2][3] This technical guide provides a comprehensive overview of the core chemical properties and reactions of this compound, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, thermal stability, and reactivity with various chemical entities. Furthermore, it outlines key experimental protocols for its synthesis and characterization, and visualizes critical pathways and workflows to facilitate a deeper understanding of its behavior.

Chemical and Physical Properties

This compound is a coordination entity composed of ferric (Fe³⁺) cations and pyrophosphate (P₂O₇⁴⁻) anions in a 4:3 molar ratio.[1] It typically exists as a yellowish-white to reddish-brown, odorless, and tasteless powder.[2] The iron in this compound is in the ferric (Fe³⁺) oxidation state, which contributes to its stability and reduced reactivity compared to ferrous (Fe²⁺) iron compounds.

Data Presentation: Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Fe₄(P₂O₇)₃ | |

| Molecular Weight | 745.22 g/mol | |

| Appearance | Yellowish-white to reddish-brown powder | |

| Iron Content | Approximately 24-25% | |

| Solubility in Water (20°C) | < 1 g/L (practically insoluble) | |

| pH (1% solution) | Approximately 4 |

Solubility and Stability

A key characteristic of this compound is its low solubility in water at neutral pH, which is advantageous for its use in food fortification as it minimizes undesirable sensory changes. However, its solubility is pH-dependent, increasing in acidic and alkaline conditions.

pH-Dependent Solubility

In acidic environments, such as the stomach, the pyrophosphate anion is protonated, leading to the dissociation of the complex and the release of ferric ions. Conversely, in alkaline solutions, ferric ions can precipitate as ferric hydroxide, which also promotes the dissolution of the this compound complex.

| pH | Solubility | Mechanism | References |

| < 2 | Slightly soluble | Protonation of pyrophosphate ions, leading to complex dissociation. | |

| 3 - 6 | Sparingly soluble | Stable complex with low dissociation. | |

| > 8 | Slightly soluble | Formation of ferric hydroxide precipitate, shifting the equilibrium. |

Thermal Stability

This compound exhibits good thermal stability, generally not decomposing at temperatures below 300°C. Above this temperature, it undergoes decomposition to form ferric oxide and phosphorus pentoxide. Thermogravimetric analysis (TGA) of this compound nanoparticles shows distinct mass-loss steps, with initial loss attributed to the removal of water molecules.

| Temperature Range | Observation | References |

| < 300°C | Generally stable. | |

| > 300°C | Gradual decomposition to Fe₂O₃ and P₂O₅. |

Chemical Reactions

This compound participates in several key chemical reactions, including hydrolysis, redox reactions, and complex formation.

Hydrolysis

In aqueous solution, this compound can undergo hydrolysis to a limited extent, forming ferric hydroxide and pyrophosphoric acid. This reaction contributes to the slightly acidic nature of this compound slurries.

Reaction: Fe₄(P₂O₇)₃ + 12H₂O ⇌ 4Fe(OH)₃ + 3H₄P₂O₇

Redox Reactions

The ferric (Fe³⁺) ion in this compound can be reduced to the ferrous (Fe²⁺) state by reducing agents. This is a critical step in the intestinal absorption of iron, as ferrous iron is more readily absorbed. Ascorbic acid (Vitamin C) is a common reducing agent that can enhance the bioavailability of iron from this compound by reducing Fe³⁺ to Fe²⁺.

Reaction with Ascorbic Acid (schematic): 2Fe³⁺(in complex) + Ascorbic Acid → 2Fe²⁺ + Dehydroascorbic Acid

Complex Formation

The pyrophosphate ligand can be displaced by stronger chelating agents. For instance, in the presence of citrate, soluble this compound-citrate complexes can be formed, which have enhanced solubility and bioavailability.

Experimental Protocols

Synthesis of this compound (Liquid Phase Precipitation Method)

This method is widely used for the industrial production of this compound.

Materials:

-

Ferric chloride (FeCl₃) or Ferric sulfate [Fe₂(SO₄)₃]

-

Sodium pyrophosphate (Na₄P₂O₇)

-

Deionized water

-

Dilute hydrochloric acid or sodium hydroxide (for pH adjustment)

Procedure:

-

Prepare a solution of ferric chloride or ferric sulfate in deionized water.

-

Prepare a separate solution of sodium pyrophosphate in deionized water.

-

Adjust the pH of the sodium pyrophosphate solution to the desired range (typically acidic) using dilute HCl or NaOH.

-

Slowly add the ferric salt solution to the sodium pyrophosphate solution with constant stirring.

-

A precipitate of this compound will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Filter the precipitate and wash it thoroughly with deionized water to remove any soluble impurities.

-

Dry the resulting this compound powder at a controlled temperature (e.g., 60-80°C) to a constant weight.

Diagram: Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound via liquid phase precipitation.

In Vitro Bioavailability Assessment using Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal absorption.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Transwell inserts

-

This compound

-

Ferritin ELISA kit

Procedure:

-

Cell Culture: Culture Caco-2 cells in appropriate medium and conditions until they differentiate into a monolayer with tight junctions, typically for 21 days.

-

Sample Preparation: Prepare a solution or suspension of this compound at the desired concentration.

-

Application to Cells: Add the this compound sample to the apical side of the Caco-2 cell monolayer cultured on Transwell inserts.

-

Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for iron uptake.

-

Cell Lysis and Ferritin Measurement: After incubation, wash the cells to remove any non-absorbed iron. Lyse the cells and measure the intracellular ferritin concentration using a ferritin ELISA kit. Ferritin formation is an indicator of iron uptake.

Diagram: Experimental Workflow for Caco-2 Bioavailability Assay

Caption: Workflow for assessing iron bioavailability from this compound using the Caco-2 cell model.

Signaling Pathways and Mechanisms of Absorption

The intestinal absorption of iron from this compound is a multi-step process. While its low solubility presents a challenge, various factors in the gastrointestinal tract facilitate its absorption.

Diagram: Proposed Mechanism of this compound Intestinal Absorption

Caption: Proposed pathway for the intestinal absorption of iron from this compound.

Conclusion

This compound presents a unique profile of chemical properties that are highly advantageous for its application in iron supplementation and fortification. Its low aqueous solubility at neutral pH and enhanced stability contribute to better tolerability and minimal sensory impact on food products. The reactivity of this compound, particularly its pH-dependent dissolution and redox behavior in the presence of enhancers like ascorbic acid, are critical determinants of its bioavailability. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for researchers and professionals working on the development and optimization of iron-based therapies and fortified food products. Further research into the precise redox potential of the this compound complex and the development of standardized analytical methods will continue to refine our understanding and application of this important iron source.

References

A Comprehensive Technical Guide on the Mechanism of Action of Ferric Pyrophosphate in Iron Supplementation

Introduction

Ferric pyrophosphate (FePP) is a water-insoluble iron compound increasingly utilized in food fortification and as a nutritional supplement. Its appeal lies in its minimal organoleptic impact, making it an ideal fortificant for various food matrices without causing undesirable color or flavor changes.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its journey from ingestion to systemic circulation and utilization. The content is tailored for researchers, scientists, and professionals in drug development, offering a granular view of the underlying physiological and cellular processes.

Physicochemical Properties and Formulation

This compound is an inorganic compound with the chemical formula Fe₄(P₂O₇)₃. It contains iron in the ferric (Fe³⁺) oxidation state.[2] A key characteristic of FePP is its low solubility, particularly at neutral pH.[2] However, modern formulations often employ micronization or nano-sizing to increase the surface area, which can enhance its dissolution in gastric acid and subsequent bioavailability. Some advanced delivery systems encapsulate this compound in liposomes or other carriers to improve stability and absorption.

Mechanism of Action: From Ingestion to Systemic Uptake

The absorption of iron from this compound is a multi-step process involving solubilization in the gastrointestinal tract, uptake by intestinal epithelial cells, and subsequent transfer into the systemic circulation.

Gastric Solubilization

Upon oral ingestion, this compound remains largely intact until it reaches the acidic environment of the stomach. The low pH of gastric juice facilitates the partial dissolution of FePP particles, leading to the release of ferric iron (Fe³⁺) ions. Studies have shown that a lower gastric pH (e.g., pH 1 vs. pH 2) significantly increases the concentration of soluble iron from this compound, which in turn leads to higher iron uptake by intestinal cells.

Intestinal Absorption

The primary site of iron absorption is the duodenum and proximal jejunum. The absorption of iron from this compound at the intestinal level is thought to occur through two main pathways:

-

Divalent Metal Transporter 1 (DMT1) Mediated Transport: This is the principal pathway for non-heme iron absorption. However, DMT1 can only transport ferrous iron (Fe²⁺). Therefore, the ferric iron (Fe³⁺) released from FePP must first be reduced to its ferrous form. This reduction is primarily carried out by a brush-border membrane-bound ferrireductase, duodenal cytochrome B (Dcytb). Enhancers of iron absorption, such as ascorbic acid (Vitamin C), can also promote this reduction. Once reduced, Fe²⁺ is transported across the apical membrane of the enterocyte by DMT1.

-

Endocytosis of Particulate Iron: Smaller, nano-sized particles of this compound may be directly taken up by enterocytes through endocytic pathways, such as clathrin-mediated endocytosis and micropinocytosis. Additionally, specialized M cells in the Peyer's patches of the follicle-associated epithelium (FAE) can transport nanoparticles via transcytosis. This pathway may be particularly relevant for advanced formulations like micronized or liposomal FePP.

Intracellular Iron Metabolism and Export

Once inside the enterocyte, iron enters the labile iron pool. From here, it has two primary fates:

-

Storage: Iron can be stored within the cell in a non-toxic form by binding to the protein ferritin. The synthesis of ferritin is upregulated in response to increased intracellular iron levels.

-

Export: Iron destined for systemic use is transported across the basolateral membrane of the enterocyte into the bloodstream by the iron exporter protein, ferroportin (FPN).

Systemic Transport and Regulation

In the bloodstream, the exported ferrous iron is re-oxidized to ferric iron by the ferroxidase hephaestin and then binds to transferrin, the primary iron transport protein in the plasma. Transferrin delivers iron to various tissues, with the bone marrow being a major recipient for hemoglobin synthesis.

The overall process of iron absorption is tightly regulated by the hepatic peptide hormone, hepcidin. When body iron stores are high, the liver produces more hepcidin. Hepcidin binds to ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation. This blocks iron export into the circulation, thus preventing iron overload. Conversely, in states of iron deficiency, hepcidin levels are low, allowing for increased ferroportin expression and enhanced iron absorption.

Data Presentation

Table 1: Comparative Bioavailability of this compound (FePP) vs. Ferrous Sulfate (FeSO₄)

| Study Population | Food Vehicle | FePP Bioavailability (Geometric Mean) | FeSO₄ Bioavailability (Geometric Mean) | Relative Bioavailability (RBV) of FePP to FeSO₄ | Reference |

| Iron Replete Children | Instant Milk Drink | 2.1% | 6.24% | 33% | |

| Iron Deficient Women | Not specified | 3.3% | 10.4% | 32% | |

| Women with Low and Sufficient Iron Status | Test Meals | Not significantly different between iron status groups | Significantly lower in iron-sufficient group | Fe status was a significant positive predictor of RBV |

Table 2: In Vitro Iron Uptake from this compound in Caco-2 Cells

| Experimental Condition | Outcome Measure | Key Findings | Reference |

| Simulated GI Digestion at varying pH | Supernatant Iron & Cell Ferritin | Iron uptake was 2-3 fold higher when digested at pH 1 compared to pH 2. | |

| Addition of Ascorbic Acid (1:20 molar ratio) during gastric phase | Cell Ferritin | Increased iron uptake from FePP by 3-4 fold. | |

| Co-incubation with CaCl₂ | Cell Ferritin | Reduced iron uptake, suggesting DMT1 involvement. | |

| siRNA-mediated knockdown of DMT1 | Cell Ferritin | Decreased iron uptake from digested FePP. |

Table 3: Clinical Efficacy of this compound Supplementation in Pregnant Women with Iron Deficiency Anemia (IDA)

| Formulation | Dosage | Duration | Key Outcomes | Reference |

| Micronized Dispersible this compound (MDFP-AL) | 30 mg FePP + 300 mg alpha-lactalbumin | 30 days | Significant improvement in Hb, ferritin, serum iron, and Hct. More effective than 80 mg ferrous gluconate with fewer side effects. | |

| Emulsified Microsomal this compound (EMFP) | 30 mg | 90 days | Significant increase in mean Hb by 24.4%. Mean serum ferritin increased 6.61-fold. Mean serum iron increased by 46.9%. |

Experimental Protocols

In Vitro Simulated Gastrointestinal (GI) Digestion

This protocol simulates the physiological conditions of the human stomach and small intestine to assess the bioaccessibility of iron from a given formulation.

-

Gastric Phase:

-

A sample of the iron compound (e.g., this compound) is suspended in a solution of 40 mM NaCl and 5 mM KCl, adjusted to pH 2.0.

-

Pepsin is added to a final concentration of 0.4%.

-

The mixture is incubated at 37°C for 1 hour with constant rotation (100 rpm).

-

-

Intestinal Phase:

-

Following the gastric phase, the pH of the digest is raised to 5.5-6.0.

-

A pancreatin-bile solution (0.25%) is added.

-

The pH is further adjusted to 6.9-7.0 with 1 M NaHCO₃.

-

The mixture is incubated for an additional 30 minutes at 37°C.

-

The resulting "bioaccessible fraction" (the supernatant after centrifugation) is used for cell culture experiments.

-

Caco-2 Cell Culture Model for Iron Uptake

The Caco-2 human colon adenocarcinoma cell line is widely used as an in vitro model for the intestinal barrier.

-

Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics. They are seeded onto permeable supports in transwell plates and allowed to differentiate for approximately 21 days to form a polarized monolayer with tight junctions.

-

Iron Exposure: The bioaccessible fraction from the simulated GI digestion is diluted in the cell culture medium and applied to the apical side of the Caco-2 monolayer.

-

Iron Uptake Measurement: After a specified incubation period (e.g., 24 hours), the cells are washed thoroughly to remove surface-bound iron. The cells are then lysed. Iron uptake is quantified by measuring the intracellular ferritin concentration using an ELISA, as ferritin synthesis is proportional to the amount of iron that has entered the cell.

siRNA-Mediated Knockdown of DMT1

This technique is used to specifically investigate the role of the DMT1 transporter in iron uptake.

-

Transfection: Caco-2 cells are transfected with small interfering RNA (siRNA) specifically targeting the SLC11A2 gene (which codes for DMT1) or a non-targeting control siRNA.

-

Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in DMT1 protein expression.

-

Iron Uptake Assay: The transfected cells are then subjected to an iron uptake experiment as described in section 4.2.

-

Analysis: Iron uptake (measured by ferritin formation) in the DMT1-knockdown cells is compared to that in the control cells. A significant reduction in iron uptake in the knockdown cells confirms the involvement of DMT1 in the absorption process.

Visualizations of Pathways and Workflows

Diagram 1: Gastrointestinal Absorption Pathway of this compound

Caption: Overview of this compound absorption pathways in the intestine.

Diagram 2: Cellular Iron Transport and Regulation

Caption: Intracellular iron fate and systemic regulation by hepcidin.

Diagram 3: Experimental Workflow for In Vitro Iron Bioavailability Assessment

Caption: Workflow for assessing iron uptake using a Caco-2 cell model.

Conclusion

The mechanism of action of this compound is complex, relying on gastric solubilization, intestinal reduction, and transport via the canonical DMT1 pathway, with a potential contribution from endocytic uptake of nanoparticles. While its inherent bioavailability is lower than that of soluble ferrous salts like ferrous sulfate, its efficacy can be significantly enhanced through formulation strategies such as micronization and the addition of absorption enhancers. The favorable sensory profile and safety record of this compound make it a valuable tool in the global effort to combat iron deficiency through food fortification and supplementation. Future research and development will likely focus on advanced delivery systems to further optimize its absorption and physiological utility.

References

The Bioavailability and Absorption of Ferric Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and absorption pathways of ferric pyrophosphate, a widely used iron fortificant. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as an in-depth resource for professionals in the fields of nutrition, pharmacology, and food science.

Introduction

This compound (FePP) is a water-insoluble iron compound favored for food fortification due to its minimal organoleptic impact, meaning it does not typically alter the taste, color, or texture of the food product.[1][2] However, its insolubility has historically been associated with lower bioavailability compared to soluble iron salts like ferrous sulfate.[2][3] Recent advancements in formulation, particularly the development of micronized and nano-sized particles, as well as encapsulated forms, have significantly improved its absorption and efficacy.[1] Understanding the mechanisms that govern the bioavailability and absorption of different forms of this compound is critical for optimizing its use in combating iron deficiency anemia, a global health concern.

Quantitative Bioavailability Data

The bioavailability of this compound has been evaluated in numerous studies, often in comparison to the highly bioavailable ferrous sulfate. The following tables summarize the key quantitative findings from in vivo and in vitro experiments.

Table 1: In Vivo Bioavailability of this compound in Humans

| This compound Formulation | Study Population | Food Vehicle | Iron Dose | This compound Absorption (%) | Ferrous Sulfate Absorption (%) | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) | Reference |

| Micronized, dispersible | Adult women | Infant cereal | 5 mg | 3.4 | 4.1 | 83 | |

| Micronized, dispersible | Adult women | Yoghurt drink | 5 mg | 3.9 | 4.2 | 93 | |

| Standard | Iron-sufficient women | Rice-based meal | - | - | - | 8.3-12.8 | |

| Nano-sized (98 m²/g SSA) | Iron deficient anemic women | Rice and vegetable meal | - | - | - | - | |

| Nano-sized (188 m²/g SSA) | Iron deficient anemic women | Rice and vegetable meal | - | - | - | 72 | |

| Standard | Children (3-6 years) | Reconstituted milk powder | - | 2.1 | 6.24 | 33 |

Table 2: In Vivo Bioavailability of this compound in Rats

| This compound Formulation | Bioavailability Test | This compound RBV (%) vs. Ferrous Sulfate | Reference |

| Micronized dispersible (MDFP) | Hemoglobin Regeneration Efficiency | 105 | |

| Standard | Hemoglobin Regeneration Efficiency | 78 | |

| Micronized dispersible (MDFP) | Modified Hemoglobin Repletion (AOAC) | 104 | |

| Standard | Modified Hemoglobin Repletion (AOAC) | 56 | |

| Nano-sized (10-30 nm) | Hemoglobin Regeneration Efficiency | 103.02 |

Table 3: In Vitro Iron Uptake in Caco-2 Cells

| This compound Formulation | Condition | Outcome | Reference |

| Nano-sized (NP-FePO₄) | Digested at pH 1 vs. pH 2 | 2-3 fold higher uptake at pH 1 | |

| Nano-sized (NP-FePO₄) | With Ascorbic Acid (1:20 molar ratio) | 3-4 fold increase in iron uptake | |

| Nano-sized (NP-FePO₄) | With CaCl₂ | Reduced iron uptake | |

| Ferro Fosfosoma® (encapsulated) | vs. standard this compound | Higher intestinal absorption |

Absorption Pathways of this compound

The intestinal absorption of this compound is a complex process that is influenced by its physicochemical properties, particularly its solubility and particle size. The primary proposed pathways include dissolution and uptake via the divalent metal transporter-1 (DMT1), and direct uptake of nanoparticles through endocytic mechanisms.

Dissolution and DMT1-Mediated Transport

For this compound to be absorbed via the classical non-heme iron pathway, it must first be solubilized in the gastrointestinal tract to release ferric ions (Fe³⁺). These ions are then reduced to ferrous ions (Fe²⁺) by duodenal cytochrome B (DcytB) on the apical membrane of enterocytes. The resulting ferrous ions are transported into the cell by DMT1. The acidic environment of the stomach aids in the dissolution of this compound. Studies have shown that iron uptake from nano-sized ferric phosphate is significantly higher when digested at a lower pH. Furthermore, the presence of enhancers like ascorbic acid can increase iron uptake by promoting the reduction of Fe³⁺ to Fe²⁺. Conversely, inhibitors such as calcium can decrease iron uptake by down-regulating DMT1 expression.

Figure 1. DMT1-mediated absorption pathway for this compound.

Endocytic Uptake of Nanoparticles

For nano-sized this compound, an alternative absorption pathway involving endocytosis has been proposed. Smaller nanoparticles may be taken up by clathrin-mediated endocytosis, while larger particles or agglomerates could be absorbed via macropinocytosis. Evidence for this pathway comes from studies using endocytosis inhibitors, which have been shown to reduce the uptake of ferric phosphate nanoparticles in Caco-2 cells. Once inside the enterocyte, the nanoparticles are thought to be processed in endosomes, where the acidic environment facilitates the dissolution of iron, which can then enter the cell's iron pool.

Figure 2. Endocytic uptake pathway for nano-sized this compound.

Absorption of Encapsulated this compound

Innovations in formulation have led to the development of encapsulated this compound, such as liposomal or phospholipid-based carriers. These formulations are designed to protect the iron compound during its passage through the stomach and enhance its absorption in the intestine. One proposed mechanism for the enhanced uptake of these formulations is transcytosis, particularly through M cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT). This pathway allows for the transport of larger particles across the intestinal epithelium.

Figure 3. Proposed transcytosis pathway for encapsulated this compound.

Experimental Protocols

The assessment of this compound bioavailability relies on a variety of established in vivo and in vitro models. The following sections detail the methodologies for some of the key experiments cited in the literature.

In Vivo Human Studies Using Stable Isotopes

This method provides a precise measure of iron absorption in humans.

-

Subjects: Healthy adult women or children are recruited for the studies.

-

Isotope Labeling: this compound and a reference compound (typically ferrous sulfate) are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe).

-

Test Meal Administration: The labeled iron compounds are incorporated into a food vehicle (e.g., infant cereal, yoghurt drink, or milk) and consumed by the subjects after an overnight fast.

-

Blood Sampling: A baseline blood sample is collected before the test meal. A second blood sample is taken 14 days later to allow for the incorporation of the absorbed iron isotopes into red blood cells.

-

Analysis: The enrichment of the iron isotopes in the red blood cells is measured using mass spectrometry.

-

Calculation of Absorption: The amount of absorbed iron is calculated based on the isotopic enrichment in the blood and the total circulating iron, which is estimated from hemoglobin levels and body weight.

Figure 4. Experimental workflow for human stable isotope studies.

In Vivo Rat Bioavailability Studies

Rat models are frequently used for preclinical assessment of iron bioavailability.

-

Hemoglobin Regeneration Efficiency (HRE):

-

Induction of Anemia: Young rats are fed an iron-deficient diet to induce anemia.

-

Experimental Diets: The anemic rats are then fed diets supplemented with different iron compounds (e.g., this compound, ferrous sulfate) at a specified concentration.

-

Monitoring: Hemoglobin levels and body weight are monitored over a period of several weeks.

-

Calculation: HRE is calculated based on the increase in hemoglobin iron during the repletion period. The relative biological value (RBV) is determined by comparing the HRE of the test compound to that of ferrous sulfate.

-

-

Association of Official Analytical Chemists (AOAC) Hemoglobin Repletion Method:

-

This is a standardized slope-ratio assay.

-

Induction of Anemia: Rats are made anemic as described above.

-

Experimental Diets: Groups of anemic rats are fed diets containing graded levels of iron from the test and reference compounds.

-

Analysis: A linear regression of hemoglobin concentration against dietary iron level is performed for each iron source.

-

Calculation: The RBV is calculated as the ratio of the slopes of the regression lines for the test compound and ferrous sulfate.

-

In Vitro Digestion/Caco-2 Cell Model

This model simulates the human gastrointestinal environment and assesses iron uptake by intestinal cells.

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable supports until they differentiate to form a monolayer with characteristics of small intestinal enterocytes.

-

Simulated Gastrointestinal Digestion: The this compound formulation is subjected to a two-step in vitro digestion process:

-

Gastric Phase: Incubation with pepsin at an acidic pH (e.g., pH 2.0) to simulate stomach digestion.

-

Intestinal Phase: The pH is raised (e.g., to pH 7.0), and a mixture of pancreatin and bile salts is added to simulate small intestine digestion.

-

-

Cell Exposure: The digested sample is then applied to the apical side of the Caco-2 cell monolayer.

-

Iron Uptake Measurement: After a defined incubation period, the cells are harvested, and the amount of iron taken up by the cells is quantified. This is often done by measuring cell ferritin formation, as ferritin levels increase in response to intracellular iron.

Figure 5. Workflow for the in vitro digestion/Caco-2 cell model.

Conclusion

The bioavailability of this compound is highly dependent on its formulation. While standard this compound has relatively low bioavailability, micronized, nano-sized, and encapsulated forms demonstrate significantly improved absorption, in some cases comparable to that of ferrous sulfate. The absorption of this compound appears to be a multifaceted process involving both the traditional DMT1-mediated pathway following dissolution and direct endocytic uptake of nanoparticles. For encapsulated forms, transcytosis via M cells may play an important role. A thorough understanding of these factors and the continued application of rigorous experimental methodologies are essential for the development of more effective iron fortification strategies to address the global challenge of iron deficiency.

References

- 1. A micronised, dispersible this compound with high relative bioavailability in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iron deficiency up-regulates iron absorption from ferrous sulphate but not this compound and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Ferric Pyrophosphate in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric pyrophosphate (FePP) is a water-insoluble iron compound commonly used to fortify a wide range of food products, including infant cereals, dairy products, and baked goods. Its use is advantageous due to its minimal impact on the sensory properties (color, taste, and odor) of the final product. However, the accurate quantification of this compound in complex food matrices is crucial for ensuring regulatory compliance, assessing nutritional value, and conducting bioavailability studies. This document provides detailed application notes and protocols for the analytical methods used to determine the concentration of this compound in food.

Core Analytical Principles

The quantification of this compound in food matrices primarily involves the determination of the total iron content derived from the added FePP. This is typically achieved by converting the insoluble this compound into a soluble form of iron that can be measured by various analytical techniques. The choice of method often depends on the sensitivity required, the available instrumentation, and the nature of the food matrix.

Key Analytical Methods

Several analytical methods are available for the determination of iron in food. The most common and well-established techniques include:

-

Atomic Absorption Spectrometry (AAS): A robust and widely used method for quantifying elements in a sample. It measures the absorption of light by free atoms in the gaseous state.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Highly sensitive techniques that use an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. ICP-MS offers even lower detection limits than ICP-OES.

-

Spectrophotometry (Colorimetry): A method based on the reaction of iron with a chromogenic agent to form a colored complex. The intensity of the color, which is proportional to the iron concentration, is measured using a spectrophotometer.

Experimental Protocols

Sample Preparation: Acid Digestion

A critical step in the analysis of this compound in food is the complete digestion of the sample to release the iron into a soluble form. Acid digestion is a common and effective method for this purpose.

Materials and Reagents:

-

Homogenized food sample

-

Concentrated nitric acid (HNO₃)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Deionized water

-

Digestion vessels (tubes or flasks)

-

Heating block or microwave digestion system

-

Volumetric flasks

-

Filter paper (e.g., Whatman No. 42)[1]

Protocol:

-

Sample Homogenization: Ensure the food sample is representative and homogenous. For solid samples, use a blender or mortar and pestle. For liquid samples, mix thoroughly.[1]

-

Drying (Optional but Recommended): Weigh an appropriate amount of the homogenized sample (e.g., 2.5-10 g) into a digestion vessel. Dry the sample in an oven at 105°C until a constant weight is achieved to remove moisture.[1][2]

-

Acid Digestion:

-

Add 10 mL of concentrated nitric acid (HNO₃) to the sample in the digestion vessel.[1]

-

Gently heat the mixture on a heating block or in a microwave digestion system until the initial vigorous reaction subsides.

-

Allow the sample to cool, then cautiously add 2-5 mL of hydrogen peroxide (H₂O₂) to aid in the oxidation of organic matter.

-

Continue heating until the solution becomes clear, indicating complete digestion.

-

-

Dilution and Filtration:

-

Cool the digested sample solution and quantitatively transfer it to a volumetric flask of a known volume (e.g., 50 or 100 mL).

-

Rinse the digestion vessel with deionized water and add the rinsings to the volumetric flask.

-

Dilute the solution to the mark with deionized water.

-

Filter the solution through a suitable filter paper to remove any particulate matter. The filtrate is now ready for analysis.

-

Experimental Workflow for Sample Preparation

Caption: Workflow for Sample Preparation by Acid Digestion.

Quantification by Atomic Absorption Spectrometry (AAS)

Principle: This method relies on the principle that atoms of an element in a ground state will absorb light of a specific wavelength when it is passed through an atomic vapor of the sample. The amount of light absorbed is proportional to the concentration of the element in the sample.

Instrumentation:

-

Atomic Absorption Spectrometer with an air-acetylene flame.

-

Hollow cathode lamp for iron.

Protocol:

-

Instrument Setup:

-

Install the iron hollow cathode lamp.

-

Set the wavelength to 248.3 nm for concentrations in the range of 2.5-10 µg/mL or 372.0 nm for higher concentrations.

-

Optimize the instrument parameters (e.g., slit width, lamp current, fuel and oxidant flow rates) according to the manufacturer's instructions.

-

-

Preparation of Standard Solutions:

-

Prepare a stock standard solution of iron (e.g., 1000 mg/L) from a certified standard.

-

Prepare a series of working standard solutions of known iron concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L) by diluting the stock solution with the same acid matrix as the samples.

-

-

Calibration:

-

Aspirate the blank solution (acid matrix) and zero the instrument.

-

Aspirate the standard solutions in increasing order of concentration and record the absorbance values.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Sample Analysis:

-

Aspirate the prepared sample solutions and record their absorbance.

-

If the absorbance of a sample is too high, dilute it with the blank solution to bring it within the linear range of the calibration curve.

-

-

Calculation:

-

Determine the iron concentration in the sample solutions from the calibration curve.

-

Calculate the iron content in the original food sample, taking into account the initial sample weight and all dilution factors.

-

Experimental Workflow for AAS Analysis

References

Application Notes and Protocols for the Synthesis of Ferric Pyrophosphate Nanoparticles for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of ferric pyrophosphate nanoparticles as a promising platform for targeted drug delivery. The following sections detail the synthesis of these nanoparticles via a co-precipitation method, a protocol for loading a model anticancer drug (doxorubicin), and procedures for characterizing their physicochemical properties and in vitro drug release kinetics.

Introduction

Experimental Protocols

Synthesis of this compound Nanoparticles via Co-Precipitation

This protocol describes the synthesis of a colloidal suspension of this compound nanoparticles using a co-precipitation method.[1]

Materials:

-

Ferric chloride (FeCl₃)

-

Sodium pyrophosphate (Na₄P₂O₇)

-

Ethylene glycol

-

Distilled water

-

Magnetic stirrer

-

Separating funnel

-

Beakers and graduated cylinders

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare a 0.01 M solution of ferric chloride in distilled water. For example, dissolve the appropriate amount of FeCl₃ in 40 mL of distilled water.[1]

-